molecular formula C19H22N4O5S B3019022 6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2198228-64-5

6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B3019022
CAS No.: 2198228-64-5
M. Wt: 418.47
InChI Key: GVSBLHCEKXWXKO-UHFFFAOYSA-N
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Description

6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic compound with the molecular formula C19H22N4O5S and a molecular weight of 418.5 g/mol . This complex molecule is built around a piperidine scaffold, a structure frequently utilized in medicinal chemistry for its versatile binding properties, and features a sulfonyl group that can act as a key linker, potentially enabling the molecule to interact with specific enzymatic active sites. The presence of both a 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine moiety and a 2,3-dihydro-1,3-benzoxazol-2-one group suggests potential for diverse biological interactions. These structural components are often associated with activity in central nervous system (CNS) research, enzyme inhibition studies, and investigations into receptor modulation. The compound's specific mechanism of action and primary research applications are areas of active exploration, but its sophisticated design makes it a valuable chemical probe for investigating novel biological pathways and for use in high-throughput screening campaigns to identify new therapeutic leads. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-12-13(2)20-11-22(18(12)24)10-14-5-7-23(8-6-14)29(26,27)15-3-4-16-17(9-15)28-19(25)21-16/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSBLHCEKXWXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C16H17N5O3S
Molecular Weight : 359.4029 g/mol
CAS Number : 2034412-03-6
SMILES Notation : O=C(Cn1cnc(c(c1=O)C)C)NCCn1cnc2c(c1=O)scc2

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymes : The sulfonamide group in the compound is known to exhibit enzyme inhibition properties. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways related to neurodegenerative diseases and microbial infections .
  • Antibacterial Activity : Research indicates that compounds with piperidine and benzoxazole moieties demonstrate significant antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Properties : Some studies suggest that derivatives of benzoxazole exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways . The presence of the pyrimidinyl moiety may enhance this effect by targeting specific kinases involved in cell proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity TypeCompound ClassExample Strains/TargetsReferences
AntibacterialPiperidine derivativesSalmonella typhi, Bacillus subtilis ,
Enzyme InhibitionSulfonamide derivativesAcetylcholinesterase (AChE), Urease ,
AnticancerBenzoxazole derivativesVarious cancer cell lines ,
HypoglycemicDihydropyrimidine derivativesGlucose metabolism pathways

Case Study 1: Antibacterial Screening

A study synthesized a series of piperidine derivatives and evaluated their antibacterial properties against multiple bacterial strains. The results indicated that certain derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values significantly lower than those of standard antibiotics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of sulfonamide-containing compounds. The study revealed that these compounds showed strong inhibitory activity against urease with IC50 values ranging from 0.63 to 2.14 µM, suggesting their potential as therapeutic agents in treating infections caused by urease-producing bacteria .

Case Study 3: Anticancer Activity

Research into the anticancer properties of benzoxazole derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The study highlighted the synergistic effects when combined with existing chemotherapeutic agents, suggesting a promising avenue for developing new cancer therapies .

Scientific Research Applications

Research indicates that compounds similar to this one may exhibit significant biological activities, including:

Anticancer Properties

Studies have shown that derivatives of benzoxazole and pyrimidine can inhibit cancer cell proliferation. The sulfonamide moiety in this compound may enhance its interaction with biological targets involved in cancer progression. For example, certain benzoxazole derivatives have been reported to induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

Compounds containing piperidine and benzoxazole frameworks have demonstrated antimicrobial properties. The incorporation of the 4,5-dimethylpyrimidine moiety may contribute to enhanced activity against bacterial strains. Research on related compounds suggests they could be effective against resistant strains of bacteria .

Neurological Applications

The piperidine ring is known for its ability to interact with neurotransmitter systems. Compounds that include piperidinyl groups have been studied for their potential in treating neurological disorders such as depression and anxiety. The structural characteristics of this compound may allow it to modulate neurotransmitter activity effectively .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 4,5-dimethyl-6-oxo-pyrimidine derivatives with piperidine sulfonamides under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Study ReferenceApplication FocusFindings
Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Antimicrobial TestingExhibited potent activity against Staphylococcus aureus and E. coli strains.
Neurological EffectsShowed promise in modulating serotonin levels in animal models for anxiety disorders.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and biological activities of analogous compounds:

Compound Class Core Structure Key Substituents/Modifications Biological Activity Key Findings
Benzoxazole Derivatives Benzoxazol-2-one Varied alkyl/aryl groups at positions 5 and 6 Antifungal, Antibacterial Substitutions at C5/C6 enhance antifungal potency (e.g., MIC = 0.25 µg/mL)
Pyrimidinone Derivatives Pyrimidin-2(1H)-one Tetrazole, coumarin, or phenyl groups Not explicitly reported Structural diversity highlights adaptability for target binding
Piperidine-Linked Heterocycles Piperidine-sulfonyl-heterocycle Bromo, methoxy, or benzodiazol-2-one groups Enzyme inhibition (e.g., 8-oxo) Piperidine sulfonyl groups improve selectivity (IC₅₀ = 0.8 nM)
Target Compound Benzoxazol-2-one + Pyrimidinone + Piperidine-sulfonyl 4,5-Dimethyl-6-oxo-pyrimidinylmethyl Hypothesized: Antifungal/Enzyme inhibition Combines motifs for enhanced hydrogen bonding and solubility

Molecular Docking and Structure-Activity Relationships (SAR)

  • Benzoxazole Core : The benzoxazol-2-one moiety in the target compound likely engages in hydrogen bonding with enzyme active sites, similar to derivatives in . Substitution with electron-withdrawing groups (e.g., sulfonyl) may further stabilize these interactions .
  • Piperidine-Sulfonyl Linker : This group may reduce steric hindrance and enhance pharmacokinetic properties, as seen in related piperidine-carboxamide inhibitors .

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